molecular formula C21H24ClNO3 B4742786 N-(furan-2-ylmethyl)-1-[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methanamine;hydrochloride

N-(furan-2-ylmethyl)-1-[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methanamine;hydrochloride

Cat. No.: B4742786
M. Wt: 373.9 g/mol
InChI Key: RSWHNSCXBKVQOT-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-1-[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methanamine;hydrochloride is a complex organic compound that features a furan ring, a methoxy group, and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-1-[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methanamine;hydrochloride typically involves multiple steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxy group: This step often involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the methanamine group: This can be done through reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.

    Formation of the hydrochloride salt: The final compound is often converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-1-[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The methanamine group can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the methanamine group could produce secondary amines.

Scientific Research Applications

N-(furan-2-ylmethyl)-1-[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methanamine;hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives might be studied for their biological activity, including potential antimicrobial or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It might be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-1-[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methanamine;hydrochloride exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-1-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methanamine;hydrochloride
  • N-(furan-2-ylmethyl)-1-[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methanamine;hydrochloride

Uniqueness

N-(furan-2-ylmethyl)-1-[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methanamine;hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the furan ring and methoxy groups can also impart distinct properties compared to similar compounds.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3.ClH/c1-16-5-3-6-18(11-16)15-25-20-9-8-17(12-21(20)23-2)13-22-14-19-7-4-10-24-19;/h3-12,22H,13-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWHNSCXBKVQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2)CNCC3=CC=CO3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(furan-2-ylmethyl)-1-[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methanamine;hydrochloride
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N-(furan-2-ylmethyl)-1-[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methanamine;hydrochloride
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N-(furan-2-ylmethyl)-1-[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methanamine;hydrochloride
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N-(furan-2-ylmethyl)-1-[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methanamine;hydrochloride
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N-(furan-2-ylmethyl)-1-[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methanamine;hydrochloride
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N-(furan-2-ylmethyl)-1-[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]methanamine;hydrochloride

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